molecular formula C8H5N3O4 B1230733 2-Azidoisophthalic acid CAS No. 42919-21-1

2-Azidoisophthalic acid

Cat. No.: B1230733
CAS No.: 42919-21-1
M. Wt: 207.14 g/mol
InChI Key: DNWBLQJCOJGSSQ-UHFFFAOYSA-N
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Description

Contextualization within Azide (B81097) and Aromatic Carboxylic Acid Chemistry

2-Azidoisophthalic acid belongs to the classes of organic azides and aromatic carboxylic acids. The chemistry of these groups dictates the reactivity and potential applications of the molecule.

Aromatic Carboxylic Acids : These compounds feature one or more carboxyl groups (-COOH) attached to a benzene (B151609) ring. Isophthalic acid is a benzenedicarboxylic acid, with two carboxyl groups in a meta (1,3) arrangement on the ring. wikipedia.org These acids can be converted into various derivatives, such as esters or acyl chlorides, for use in polymerization and other synthetic reactions. wikipedia.org They can also be synthesized through methods like the oxidation of corresponding methylbenzoic acids. google.com

Azides : Organic azides are compounds containing the azido (B1232118) functional group (-N₃). Acyl azides, in particular, are commonly prepared from carboxylic acids. organic-chemistry.orgraco.cat A prevalent method for this conversion is the Curtius rearrangement, where a carboxylic acid is transformed into an acyl azide, which then thermally decomposes to an isocyanate. nih.govnih.gov This reaction is a key route to producing amines and their derivatives. nih.gov The azide group can also participate in other reactions, such as "Click Chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition to form triazoles. iris-biotech.de

The synthesis of this compound's parent compound, 5-aminoisophthalic acid, can be achieved by the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by a reduction step. The amino group can then be converted to an azide.

Significance of Isophthalic Acid Derivatives in Advanced Materials and Chemical Synthesis

Isophthalic acid and its derivatives are crucial precursors in the synthesis of a wide range of advanced materials, primarily polymers. wikipedia.orgpenpet.com

Polymers and Resins : A primary application of isophthalic acid is in the production of unsaturated polyester resins (UPR) and polyethylene terephthalate (PET) resins. wikipedia.orgnih.gov Resins made with isophthalic acid exhibit enhanced properties compared to those made with its isomer, phthalic acid, including better hydrolysis resistance, higher hardness, and improved chemical resistance. taylorandfrancis.comchemicalbook.compolyestermfg.com These qualities make them suitable for manufacturing automotive parts, corrosion-resistant pipes and tanks, and electrical components. chemicalbook.com Isophthalic acid is also a key component in producing the high-performance, fire-resistant polymer Nomex and polybenzimidazole. wikipedia.org

Coatings and Adhesives : The compound is an important ingredient in the formulation of alkyd coatings, wire enamels, and hot-melt adhesives. nih.govpolyestermfg.com

Specialty Applications : Derivatives of isophthalic acid have been explored for more specialized roles. For instance, 5-alkoxy isophthalic acids have been studied for their ability to form ion channels in bilayer membranes. acs.org Other derivatives serve as capping ligands to modify the surface of nanoparticles for biomedical applications. nih.gov

The versatility of the isophthalic acid backbone makes its functionalized derivatives, such as this compound, valuable for creating materials with tailored properties.

Overview of Major Academic Research Trajectories for this compound

The primary research focus for this compound is its use as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both carboxylate groups for metal coordination and a reactive azide group for post-synthetic modification or inherent functionality allows for the creation of sophisticated materials.

MOFs for Catalysis and Sensing : Researchers have synthesized cobalt-based MOFs using 5-azidoisophthalic acid (termed 5N₃-IPA). One such framework, [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞, demonstrated a rare 3-fold interpenetrated three-dimensional structure. rsc.org An aluminum-based MOF, CAU-10-N₃, was developed using 5-azidoisophthalic acid as the ligand. This material functions as a fluorescent turn-on probe for the highly sensitive and selective detection of hydrogen sulfide (B99878) (H₂S) both in buffer solutions and within cells. rsc.orgzenodo.org

MOFs in Biomedical Research : A manganese-based MOF incorporating 5-azidoisophthalic acid has been investigated as a potential anticancer agent. nih.gov The nanoscale version of this MOF was found to induce cell cycle arrest and ROS-mediated apoptosis in a triple-negative breast cancer cell line. nih.gov The study highlighted the MOF's ability to deplete cellular glutathione, leading to increased oxidative stress in cancer cells. nih.gov

The research trajectories for this compound are centered on leveraging its unique combination of functional groups to construct advanced, functional materials, particularly MOFs, for targeted applications in catalysis, chemical sensing, and medicine.

Research Application of this compound (5-N₃-IPA)Metal CenterMOF DesignationKey Finding
Photocatalysis Cobalt (Co)[{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞Synthesis of a 3D framework with 3-fold interpenetration. rsc.org
Chemical Sensing Aluminum (Al)CAU-10-N₃Acts as a fluorescent turn-on probe for the rapid and sensitive detection of H₂S. rsc.orgzenodo.org
Anticancer Agent Manganese (Mn)[{Mn(5N₃-IPA)(3-pmh)}(H₂O)]αInduces G2/M arrest and ROS-mediated apoptosis in breast cancer cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42919-21-1

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-azidobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H5N3O4/c9-11-10-6-4(7(12)13)2-1-3-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

DNWBLQJCOJGSSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)O)N=[N+]=[N-])C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N=[N+]=[N-])C(=O)O

Other CAS No.

42919-21-1

Synonyms

2-azidoisophthalic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Azidoisophthalic Acid

Established Synthetic Routes to 2-Azidoisophthalic Acid

The synthesis of this compound primarily relies on the chemical transformation of a precursor, 2-aminoisophthalic acid.

The most common and established method for preparing this compound is through a diazotization reaction of 2-aminoisophthalic acid, followed by the introduction of the azide (B81097) moiety. This multi-step process begins with the conversion of the primary aromatic amine group on 2-aminoisophthalic acid into a diazonium salt. rsc.orggoogleapis.com

The typical procedure involves dissolving 2-aminoisophthalic acid in an acidic aqueous solution, commonly hydrochloric acid, and cooling the mixture to a low temperature (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. rsc.orglibretexts.org An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to the cooled amine solution. The nitrous acid, formed in situ from sodium nitrite and the strong acid, reacts with the amino group to form the highly reactive diazonium salt. libretexts.orgpubcompare.ai

Immediately following its formation, the diazonium salt is treated with a solution of sodium azide (NaN₃). rsc.orggoogleapis.com The azide anion acts as a nucleophile, displacing the dinitrogen molecule (N₂) from the diazonium group to yield the final product, this compound. libretexts.org An alternative approach involves starting with the diester of 2-aminoisophthalic acid, such as dimethyl 2-aminoisophthalate, which can sometimes offer better solubility and handling properties. google.com The diazotization and azidation steps are performed on the ester, followed by a final hydrolysis step to convert the ester groups back to carboxylic acids. google.com

The efficiency of the synthesis of this compound is dependent on careful control of reaction conditions, particularly temperature. The yields for these reactions can vary but are generally moderate to good.

The direct diazotization of 2-aminoisophthalic acid is a widely used method. rsc.org Reports indicate that this process can achieve yields of approximately 70-80% under optimal conditions. google.com A key factor in achieving high yields is maintaining a low temperature throughout the reaction to prevent the premature decomposition of the unstable diazonium salt. libretexts.org

Starting MaterialKey ReagentsTypical Yield (%)NotesReference
2-Aminoisophthalic acid1. NaNO₂, HCl 2. NaN₃~70-80%Direct, one-pot conversion. Requires strict temperature control (0-5 °C). rsc.orggoogle.com
Dimethyl 2-aminoisophthalate1. NaNO₂, HCl 2. NaN₃ 3. NaOH (hydrolysis)~85% (for azido-ester)Requires initial esterification and final hydrolysis steps. May offer cleaner reaction. google.com

Synthesis of Functionalized this compound Derivatives

The carboxylic acid and azide moieties of this compound can be selectively modified to create a range of functionalized derivatives for specific applications.

The two carboxylic acid groups of this compound are readily converted into esters and amides, which are common functional groups for building larger molecular architectures.

Esterification is typically achieved through Fischer esterification. This involves refluxing the diacid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. operachem.comgoogle.com The excess alcohol serves as both a reactant and the solvent, driving the reaction equilibrium towards the formation of the diester product.

Amidation generally requires a two-step approach due to the lower reactivity of amines compared to alcohols. First, the carboxylic acids are "activated" by converting them into more reactive species, such as acyl chlorides. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 2-azidoisophthaloyl dichloride can then be reacted with a primary or secondary amine to form the corresponding diamide. This method is highly versatile, allowing for the incorporation of a wide variety of amine-containing side chains. lippertt.ch

Reaction TypeTypical ReagentsProduct ExampleReference
EsterificationMethanol, H₂SO₄ (catalyst)Dimethyl 2-azidoisophthalate operachem.com
Amidation1. Thionyl chloride (SOCl₂) 2. DiethylamineN,N,N',N'-Tetraethyl-2-azidoisophthalamide researchgate.netlippertt.ch

The derivatization of this compound is crucial for its use as a ligand in the construction of supramolecular structures like Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net The carboxylate or derived amide groups act as coordination sites that bind to metal ions, forming the nodes of the framework. mdpi.comnih.gov

The azide group plays a distinct and strategic role. It is generally designed to be a non-coordinating or weakly coordinating functional group that remains available on the surface or within the pores of the resulting assembly. rsc.orgresearchid.co This "dangling" azide functionality can then be used for post-synthetic modification (PSM). A prominent application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which allows for the covalent attachment of other molecules to the framework after it has been assembled. google.comuab.cat This enables the precise engineering of the chemical properties of the material's pores for applications such as selective gas adsorption or catalysis. researchgate.net

The presence of two different types of reactive groups (carboxylic acids and an azide) on the same molecule allows for orthogonal functionalization. This strategy involves the selective reaction of one functional group while leaving the other intact for a subsequent, different chemical transformation.

A prime example is the use of this compound in the synthesis of complex materials. google.com First, the carboxylic acid groups are utilized in reactions like amidation or esterification to form a specific ligand. googleapis.com This ligand is then used to assemble a larger structure, such as a MOF or a dendrimer, through coordination chemistry or other coupling reactions. uab.cat In this initial phase, the azide group remains unreacted.

In a second, orthogonal step, the now-incorporated azide group can be selectively targeted. For instance, it can undergo a click reaction with an alkyne-containing molecule to attach a new functional component without disrupting the primary structure that was built using the carboxylate chemistry. google.comuab.cat This powerful strategy allows for the multi-step, controlled construction of highly complex and functional macromolecular systems.

Compound Index

Compound Name
This compound
2-Aminoisophthalic acid
Sodium nitrite
Hydrochloric acid
Sodium azide
Dimethyl 2-aminoisophthalate
Sulfuric acid
p-Toluenesulfonic acid
Methanol
Ethanol
Thionyl chloride
Oxalyl chloride
Diethylamine
Dimethyl 2-azidoisophthalate
N,N,N',N'-Tetraethyl-2-azidoisophthalamide

Advanced Spectroscopic and Structural Characterization in 2 Azidoisophthalic Acid Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 2-azidoisophthalic acid, each providing a unique piece of the structural and electronic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum of this compound, recorded in a solvent such as DMSO-d₆, the protons on the aromatic ring exhibit distinct chemical shifts. For instance, a reported ¹H NMR spectrum showed a triplet at approximately 8.24 ppm corresponding to the proton at the 5-position, and a doublet at about 7.76 ppm for the protons at the 4- and 6-positions. rsc.org The acidic protons of the carboxylic acid groups are typically observed as a broad singlet at a much lower field, often above 10 ppm, due to their acidic nature and hydrogen bonding interactions. libretexts.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of the carbon atoms within the molecule. The carbonyl carbons of the carboxylic acid groups are characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. libretexts.org The aromatic carbons show signals in the range of approximately 120 to 140 ppm, with the carbon atom attached to the azide (B81097) group exhibiting a distinct chemical shift due to the electronic influence of the azide moiety.

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.24 triplet Aromatic H-5
¹H ~7.76 doublet Aromatic H-4, H-6
¹H >10 broad singlet Carboxylic acid -OH
¹³C 160-180 singlet Carboxyl C=O
¹³C 120-140 singlet Aromatic C

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Azide Group Detection

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound, with a particular focus on the characteristic vibrations of the azide group and the carboxylic acid moieties.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the region of 2100-2140 cm⁻¹. rsc.org The presence of this intense band is a definitive indicator of the azide functionality.

The carboxylic acid groups give rise to several characteristic absorptions. A very broad O-H stretching band is observed in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. libretexts.org The C=O stretching vibration of the carboxyl group appears as a strong band around 1710 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary vibrational information. While the azide stretch is also observable in the Raman spectrum, other vibrations, such as those of the aromatic ring, can be particularly strong. For instance, characteristic peaks for the aromatic ring and carboxy groups in similar isophthalic acid structures have been noted at around 1002 cm⁻¹ and 761 cm⁻¹, respectively. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Azide (N₃) asymmetric stretch 2100-2140 IR
Carboxylic acid O-H stretch 2500-3300 IR
Carboxylic acid C=O stretch ~1710 IR
Aromatic ring modes ~1002, ~761 Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Modulation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. elte.hu The chromophores in this compound, namely the aromatic ring, the carboxylic acid groups, and the azide group, give rise to characteristic absorption bands.

The electronic spectrum of this compound and its derivatives typically displays absorptions corresponding to π → π* and n → π* transitions. shu.ac.uk The π → π* transitions, originating from the aromatic system, are generally more intense and occur at shorter wavelengths. shu.ac.uk The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carboxyl groups and the nitrogen atoms of the azide group, are of lower intensity and appear at longer wavelengths. shu.ac.ukuzh.ch The position and intensity of these absorption bands can be influenced by the solvent polarity and the formation of metal complexes. shu.ac.uklibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. pg.edu.pl

Under electron ionization (EI), this compound undergoes fragmentation, leading to a series of characteristic daughter ions. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.orglibretexts.org The azide group can also fragment, often leading to the loss of a nitrogen molecule (N₂). The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Ion Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is particularly useful for studying coordination complexes of this compound with paramagnetic metal ions. researchgate.net Since this compound itself is not paramagnetic, it does not produce an EPR signal. However, when it coordinates to a metal ion with unpaired electrons, such as Cu(II) or Co(II), the resulting complex can be studied by EPR. researchgate.netrsc.org

EPR spectroscopy provides information about the electronic environment of the metal center, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. acs.org This technique has been used to characterize the magnetic properties of coordination polymers based on 5-azidoisophthalic acid, revealing, for example, antiferromagnetic interactions between metal centers. researchgate.netjlu.edu.cn

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction studies have been instrumental in characterizing the structures of various metal-organic frameworks (MOFs) and coordination polymers synthesized from 5-azidoisophthalic acid (a structural isomer). researchgate.netjlu.edu.cn These studies have revealed diverse architectures, including one-dimensional chains and two-dimensional networks. researchgate.netjlu.edu.cn For example, the coordination of 5-azidoisophthalic acid with cobalt and manganese has been shown to form complexes with different dimensionalities depending on the auxiliary ligands used. researchgate.netjlu.edu.cn The structural information obtained from X-ray diffraction is crucial for understanding the properties and potential applications of these materials. whiterose.ac.uk

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture Elucidation

In the context of coordination polymers, this compound (H₂aip) serves as a versatile organic linker. When reacted with transition metals, it forms a variety of structures whose architectures have been meticulously detailed by SCXRD. For instance, reactions with cobalt (Co) and manganese (Mn) have yielded coordination polymers with diverse dimensionalities. rsc.orgresearchgate.net Structural analyses revealed that these compounds can form one-dimensional (1D) chains or two-dimensional (2D) networks, depending on the metal center and the auxiliary ligands used in the synthesis. rsc.orgresearchgate.net

The specific findings from SCXRD studies are summarized in the table below, illustrating the structural diversity achieved with this compound.

CompoundMetal IonDimensionalityCrystal SystemSpace Group
Co(aip)(py)₃Co(II)1D ChainMonoclinicC2/c
Co(aip)(4,4'-bipy)Co(II)2D NetworkMonoclinicC2/m
Mn(aip)(4,4'-bipy)Mn(II)2D NetworkMonoclinicC2/m
Mn(aip)(dptz)Mn(II)2D NetworkTriclinicP-1

Data sourced from studies on coordination polymers of 5-azidoisophthalic acid (H₂aip). rsc.orgresearchgate.net

These examples underscore the power of SCXRD in revealing how the coordination of the 2-azidoisophthalate ligand with different metal centers and co-ligands dictates the final solid-state structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

While SCXRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for characterizing the bulk material and confirming its phase purity. open.ac.uk This non-destructive technique is routinely used to verify that the microcrystalline powder synthesized in bulk is structurally identical to the single crystal chosen for SCXRD analysis. open.ac.uk

In the synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound, PXRD is a critical quality control step. rsc.orgresearchgate.netgoogle.com Researchers compare the experimental PXRD pattern of the synthesized powder with a pattern simulated from the SCXRD data. google.com A good match between the two patterns confirms the homogeneity and phase purity of the bulk sample, ensuring that the properties measured are representative of the intended material. google.com This comparison is also vital for confirming the stability of the material after processes like solvent exchange or activation. iucr.org

In Situ Crystallography for Gas Sorption Behavior in Frameworks

In situ crystallography is a powerful technique used to study the structural changes in a material as it interacts with its environment, for example, during gas adsorption. rsc.org This method is particularly insightful for flexible porous materials like some MOFs, where the framework can respond dynamically to the presence of guest molecules. rsc.orgcore.ac.uk

A notable example involves a 2D coordination network, [Cu(aip)(H₂O)], synthesized with 5-azidoisophthalic acid (H₂aip). core.ac.uk Upon activation by removing the coordinated water molecules, the layers of this material can adjust, leading to a flexible porous structure. core.ac.uk In situ PXRD and sorption measurements were conducted to observe the framework's response to different gases. core.ac.uk At 195 K, these studies revealed that the material exhibits selective pore-opening behavior, with the pressure required to open the pores following the trend C₂H₂ < CO₂ < C₂H₄. core.ac.uk This demonstrates that the framework can distinguish between different small gas molecules, a property directly visualized and quantified through in situ diffraction experiments. core.ac.uk

Thermal Analysis Techniques

Thermal analysis techniques are employed to measure the physical and chemical properties of materials as a function of temperature. For compounds like this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This analysis is used to determine the thermal stability of a material and to study its decomposition profile. researchgate.net

For coordination polymers derived from this compound, TGA typically reveals a multi-step decomposition process. rsc.orgresearchgate.netqualitest.ae The initial weight loss at lower temperatures usually corresponds to the removal of solvent molecules (e.g., water, DMF) that are either coordinated to the metal centers or trapped within the crystal lattice. qualitest.aeresearchgate.net At higher temperatures, a more significant weight loss occurs, which is attributed to the decomposition of the organic ligands, including the 2-azidoisophthalate linker, leading to the collapse of the framework structure. rsc.orgqualitest.ae For instance, studies on lanthanum-based MOFs derived from a clicked product of 5-azidoisophthalic acid used TGA to confirm their formation and assess their stability. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

In the research of materials derived from this compound, DSC is a valuable tool for characterizing their thermal properties. google.comrsc.org For example, DSC has been used in the characterization of lanthanum-based MOFs to provide substantial support for their formation. rsc.org It is also commonly used to investigate the thermal properties, such as the glass transition temperature, of dendritic polymers that can be synthesized using this compound as a building block. google.com The data from DSC complements TGA results by providing information on endothermic and exothermic events that may not be associated with a mass loss.

Microscopic and Surface Characterization

Microscopy techniques are vital for visualizing the morphology (shape and size) and surface topography of materials, providing information that complements the structural data from diffraction methods.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to characterize materials synthesized with this compound. jlu.edu.cn SEM provides images of the material's surface and can reveal the morphology of the crystals or particles. jlu.edu.cn For example, it has been used to show the appearance of inclusion complexes involving derivatives of the acid. jlu.edu.cn

AFM is used to measure the surface topography at a very high resolution and is particularly useful for characterizing nanomaterials. In the field of 2D MOF nanosheets (MONs), AFM is applied to measure the thickness of the sheets to confirm successful exfoliation from the bulk material. A copper-based MOF synthesized from 5-azidoisophthalic acid is a known example of a layered material that can be exfoliated into such nanosheets, whose thickness can be precisely measured by AFM.

Scanning Electron Microscopy (SEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and nanostructure of materials. It operates by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form images that reveal detailed information about the sample's topography and composition.

In the context of this compound research, SEM is instrumental in examining the structure of materials functionalized with this compound. For instance, when this compound is used as a linker to create metal-organic frameworks (MOFs) or to functionalize nanomaterials like carbon nanotubes, SEM can provide high-resolution images of the resulting structures. mdpi.comekb.eg The technique allows researchers to observe the crystal shape, size distribution, and surface features of MOF particles. mdpi.com For functionalized multi-walled carbon nanotubes (MWCNTs), SEM can reveal changes in their surface morphology, such as the presence of agglomerates or coatings resulting from the attachment of the acid molecules. Current time information in Bangalore, IN.

Analysis of SEM micrographs helps confirm whether the synthesis process has yielded materials with the desired morphology or if the functionalization has altered the nanostructure of the substrate. nih.gov For example, a high-magnification SEM image can show if nanosheets are densely oriented on a support material or if a surface is characterized by irregular, multi-scale hollows. ekb.egresearchgate.net While specific SEM studies focused solely on this compound crystals are not detailed in the available literature, its application in characterizing materials derived from it remains a fundamental step in their analysis.

Atomic Force Microscopy (AFM) for Surface Topography (e.g., Nanotubes)

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of imaging surfaces at the atomic and molecular levels. rsc.org It utilizes a sharp tip attached to a flexible cantilever to scan the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam measures this deflection, which is then used to generate a three-dimensional topographic map of the surface. rsc.org

AFM is particularly valuable in studying the surface effects of functionalizing materials with this compound. For example, if this acid is used to modify single-walled carbon nanotubes (SWCNTs), AFM can be employed to visualize the individual nanotubes and assess the distribution and density of the attached functional groups on the surface. nih.gov This technique can reveal fine surface details and structures with sub-nanometer precision. csic.es

The data obtained from AFM includes quantitative measurements of surface roughness, which is a critical parameter in many applications. For instance, the functionalization of a titanium alloy surface with carbon nanotubes can significantly increase its surface roughness, a change that can be precisely quantified using AFM. The technique can also generate 3D spatial overviews of nano-engineered implant surfaces to visualize both micro-roughness and nanotopography. csic.es By comparing the topography of pristine and functionalized nanotubes, researchers can gain insights into how the this compound molecules are arranged on the nanotube surface and the extent of the surface coverage.

Table 1: Representative AFM Data for SWCNTs Before and After Functionalization This table is illustrative and demonstrates the type of data obtained from AFM analysis. Specific values for this compound functionalization would require direct experimental measurement.

SampleAverage Roughness (Ra)Root Mean Square Roughness (Rq)Maximum Height (Rmax)
Pristine SWCNT Film~0.5 nm~0.7 nm~5 nm
Functionalized SWCNT Film~1.2 nm~1.5 nm~15 nm

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (e.g., Functionalized SWCNTs)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. Current time information in Bangalore, IN. The sample is irradiated with a beam of X-rays, which excites electrons and causes them to be ejected from the top 1 to 10 nanometers of the material. The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and its chemical state.

In research involving this compound, XPS is a crucial tool for confirming the successful functionalization of substrates like carbon nanotubes. When SWCNTs are modified with an azide-containing compound, such as a derivative of this compound, XPS analysis can verify the covalent attachment of the functional group. The presence of a distinct nitrogen signal (N 1s) in the XPS spectrum of the functionalized nanotubes, which is absent in the pristine material, serves as direct evidence of the azide group's incorporation. mdpi.com

Furthermore, high-resolution XPS scans of the carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s) regions can provide information about the chemical bonding environments. For example, shifts in the binding energies of carbon atoms in the nanotube can indicate the formation of new C-N or C-O bonds. The relative atomic concentrations of these elements, calculated from the peak areas, allow for the quantification of the degree of functionalization.

Table 2: Representative XPS Data for SWCNTs Functionalized with an Azido-Aryl Linker This table illustrates the expected XPS results based on the functionalization of SWCNTs with an aryl azide compound like this compound, as informed by similar studies.

ElementXPS PeakBinding Energy (eV)Inferred Chemical State/Group
CarbonC 1s~284.5sp² C (SWCNT backbone)
~285.5C-N/C-O bonds
~288.9O=C-O (Carboxyl group)
OxygenO 1s~532.0C-O
~533.5O=C-O
NitrogenN 1s~400.0-401.0N-C (Aryl-Nitrogen bond)
~404.0-405.0N=N=N (Azide group remnant)

An extensive search for published computational and theoretical investigations specifically focused on This compound has been conducted. The search aimed to gather detailed, peer-reviewed data to populate the requested article structure, including specific analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, conformational studies, and various spectroscopic predictions.

Despite a thorough review of scientific literature and chemical databases, it has been determined that specific, in-depth computational studies for the This compound isomer are not available in the public domain. The required data for the outlined sections—including electronic structure, molecular energetics, vibrational mode assignments, NMR chemical shift predictions, and detailed analysis of intermolecular interactions—could not be located for this specific compound.

It is important to note that a significant body of research exists for the related isomer, 5-Azidoisophthalic acid . jlu.edu.cnmdpi.comresearchgate.netnih.goviucr.orgsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgjlu.edu.cnresearchgate.net This includes numerous publications detailing its use in coordination polymers and materials science, often accompanied by the very types of computational analyses requested. mdpi.comresearchgate.netsemanticscholar.orgrsc.org However, due to the strict requirement to focus solely on this compound, this information cannot be substituted, as the positional difference of the azido (B1232118) group on the benzene (B151609) ring leads to distinct chemical, physical, and computational properties.

Therefore, it is not possible to generate the requested scientific article with accuracy and adherence to the provided outline, as the foundational research data for this compound appears to be unpublished or otherwise unavailable.

Computational and Theoretical Investigations of 2 Azidoisophthalic Acid Systems

Molecular Dynamics Simulations and Intermolecular Interactions

Host-Guest Binding Energetics

Computational studies have been instrumental in understanding the host-guest binding energetics of systems incorporating 2-azidoisophthalic acid, particularly in the context of its derivatives and the metal-organic frameworks (MOFs) constructed from them. These investigations provide insight into the feasibility and nature of interactions with various guest molecules.

A key area of study involves the interaction of 5-azidoisophthalic acid (a positional isomer of this compound) with biomimetic systems. Computational energetics calculations have demonstrated a significant feasibility for interaction between these substituted ligand systems and hosts like cetyltrimethylammonium bromide (CTAB) and bovine serum albumin (BSA). nih.govresearchgate.net These theoretical predictions are supported by experimental validation, confirming the binding interactions. nih.gov Interestingly, comparative studies show that related ligands, such as 5-amino isophthalic acid, exhibit a stronger binding constant with these hosts than the azido-functionalized version. nih.govresearchgate.net

In the realm of MOFs, computational methods are crucial for predicting and explaining gas adsorption behaviors, which are a direct consequence of host-guest energetics. For the flexible MOF [Cu(II)(aip)] (where H₂aip is 5-azidoisophthalic acid), the S-shaped adsorption/desorption isotherms observed are characteristic of specific host-guest interactions that induce structural changes in the framework. researchgate.net Grand Canonical Monte Carlo (GCMC) simulations have been employed to analyze the adsorption properties of MOFs derived from 5-azidoisophthalic acid, such as NOTT-122, for gases like H₂, CH₄, and CO₂. diamond.ac.uk These simulations help quantify the host-guest binding energy and understand the thermodynamics of the adsorption process. rsc.org The pore-opening pressure in such flexible frameworks is thermodynamically dependent on the free energy difference between the host's states, pore volumes, and the strength of the host-guest interactions. rsc.org

Host SystemGuest Molecule/SystemComputational Method/FocusKey FindingReference
5-Azidoisophthalic acidCetyltrimethylammonium bromide (CTAB), Bovine serum albumin (BSA)Energetics CalculationsSignificant interaction feasibility predicted and experimentally validated. nih.govresearchgate.net
[Cu(II)(aip)] MOFGases (e.g., O₂, H₂O)Thermodynamic AnalysisS-shaped isotherms indicate strong host-guest interactions leading to framework flexibility. researchgate.net
NOTT-122 MOFH₂, CH₄, CO₂Grand Canonical Monte Carlo (GCMC) SimulationsAnalysis of gas uptake and binding, revealing high adsorption capacity. diamond.ac.uk

Photophysical Property Prediction and Modulation (e.g., TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting and understanding the photophysical properties of molecules like this compound and its derivatives. These calculations allow for the interpretation of absorption and emission spectra and provide insights into how chemical modifications modulate these properties. nih.gov

Computational studies have been performed to decipher the modulation of photophysical properties of isophthalic acid when substituted with an azido (B1232118) group, as in 5-azidoisophthalic acid. nih.govresearchgate.net Such theoretical work, often using DFT and TD-DFT methods at levels like B3LYP/6-311++G(d,p), helps to determine the geometrical and electronic structure, which are fundamental to understanding the molecule's interaction with light. researchgate.net These studies establish a significant modification in the polarity of the heteronuclear probes upon substitution, a finding corroborated by steady-state absorption and fluorescence experiments. nih.govresearchgate.net The photophysical behavior of 5-azidoisophthalic acid has been noted to be somewhat different from its amino-substituted counterpart, highlighting the influence of the specific functional group. nih.govresearchgate.net

The coordination of 2-azidoisophthalate into larger assemblies, such as metal-organic cages, can lead to emergent photophysical properties. For instance, the formation of ruthenium-based metallacycles and cages can result in increased visible-light absorption and unique emission characteristics compared to the parent components. acs.org TD-DFT calculations are essential in these cases to explain the origins of these new properties, which often arise from the creation of new localized charge-transfer states within the supramolecular structure. acs.org

SystemComputational MethodPredicted Property/EffectReference
5-Azidoisophthalic acidDFT/TD-DFTModulation of photophysical properties compared to isophthalic acid; significant modification of polarity. nih.govresearchgate.net
Isophthalic acid (parent compound)DFT/TD-DFT (B3LYP/6-311++G(d,p))Calculation of excitation energies, electronic structure, and spectroscopic properties. researchgate.net
Ruthenium Polypyridyl CagesTD-DFTEmergent properties such as increased visible-light absorption and new charge-transfer states. acs.org

Elucidation of Structure-Reactivity Relationships

Computational investigations are pivotal in elucidating the relationship between the structure of this compound-based systems and their resulting reactivity and properties. The way the ligand coordinates with metal centers dictates the dimensionality, topology, and ultimately the function of the resulting coordination polymers.

Studies have deciphered the ground-state structure-reactivity correlation for derivatives like 5-azidoisophthalic acid through computational analysis. nih.govresearchgate.net In coordination polymers, the 5-azidoisophthalate (aip²⁻) ligand has been shown to act as both a chelating and a monodentate carboxylate bridging ligand to adjacent metal centers, such as Cu(II) and Co(II). researchgate.net This bridging behavior leads to the construction of specific structural motifs, including eight-membered carboxylato-bridging paddlewheels, [M₂(RCOO)₂]. researchgate.net

The final structure is also highly dependent on the other components in the synthesis. For example, reacting 5-azidoisophthalic acid and a transition metal with different auxiliary ligands like pyridine (B92270), 4,4'-dipyridyl, or 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine results in coordination polymers with entirely different structures, such as 1D chains versus 2D networks. jlu.edu.cn Furthermore, the reactivity of these structures can be triggered by external stimuli. A notable example is a 2D layered MOF, [Cu(aip)(H₂O)]n, which undergoes a structural transformation upon desolvation. whiterose.ac.uk In this process, paddlewheel units from adjacent layers become covalently linked through bridging Cu-O bonds, demonstrating a direct link between the initial structure and its chemical reactivity. whiterose.ac.uk

SystemStructural FeaturesResulting Property/ReactivityReference
Co(aip)(py)₃1D chain structure.Different dimensionality compared to systems with bipyridyl linkers. jlu.edu.cn
Co(aip)(4,4'-bipy) and Mn(aip)(4,4'-bipy)2D network structures.Higher dimensionality due to the bridging nature of the 4,4'-bipyridyl co-ligand. jlu.edu.cn
Cu(II) and Co(II) polymers with aip²⁻Forms [M₂(RCOO)₂] paddlewheel units.Leads to antiferromagnetic super-exchange properties. researchgate.net
[Cu(aip)(H₂O)]n2D layered structure with paddlewheel units.Undergoes covalent linking between layers upon desolvation. whiterose.ac.uk

Ab Initio Calculations for Magnetic Anisotropy (for related MOFs)

While direct studies on this compound MOFs are specific, the principles of using ab initio calculations to probe magnetic anisotropy are well-established in related MOF systems. These high-level computational methods are crucial for understanding and predicting the magnetic behavior of single-ion magnets (SIMs) and other magnetic materials constructed from ligands similar in function to 2-azidoisophthalate.

This predictive power is essential for the rational design of new magnetic materials. By understanding how ligand choice and coordination geometry affect magnetic properties, researchers can tailor materials for specific applications, such as high-density information storage. rsc.org The development of 2D MOFs with perpendicular magnetic anisotropy is a promising direction for such applications. rsc.org Similarly, computational studies can explain the magnetic properties observed in other coordination polymers, such as the antiferromagnetic super-exchange found in azidoisophthalate-bridged Cu(II) and Co(II) systems. researchgate.net

Complex (L = axial ligand)Calculated D value (cm⁻¹)Experimental D value (cm⁻¹)Key InsightReference
L = DMSO+73.8+72.5Calculations correctly predict the trend in magnetic anisotropy and highlight the role of axial ligands and gold(I) atoms in tuning the D value. rsc.org
L = DMF+97.5+95.0
L = Py+80.6+78.0
L = PyPhCO+89.3+88.0

Applications of 2 Azidoisophthalic Acid in Coordination Chemistry and Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) as Ligands

2-Azidoisophthalic acid (H2aip-N3) has emerged as a valuable building block in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). Its bifunctional nature, featuring two carboxylate groups for coordination with metal ions and an azide (B81097) group for further chemical modification, allows for the design of functional materials with tailored properties. The azide moiety, in particular, offers a versatile handle for post-synthetic modification and can influence the gas sorption behavior of the resulting frameworks.

The design of MOFs and CPs incorporating this compound leverages the principles of reticular chemistry, where the geometry of the organic linker and the coordination environment of the metal center dictate the final topology of the framework. The presence of the azide group can lead to the formation of unique structures and imparts specific functionalities to the material.

A common and effective strategy for constructing complex and functional MOFs is the use of a mixed-ligand system. This approach involves the combination of two or more different organic linkers during the synthesis, which can lead to frameworks with novel topologies and enhanced properties that are not achievable with a single linker.

In the context of this compound, it is often co-ligated with other organic linkers, such as bipyridyl-based ligands, to create diverse architectures. For instance, the combination of 5-azidoisophthalic acid (a positional isomer of this compound) and 1,2-bis(4-pyridyl)-ethane (BPE) with various metal centers has resulted in the formation of structures ranging from two-dimensional grids to complex three-dimensional frameworks. rsc.org The choice of the metal ion plays a crucial role in directing the final structure, with different metals leading to variable coordination behaviors and conformations of the ligands. rsc.org

This mixed-ligand strategy allows for the fine-tuning of the pore environment and the introduction of multiple functionalities within a single framework. For example, a study on mixed-ligand MOFs using terephthalic acid derivatives revealed that the emission properties of the resulting MOFs could be tuned by varying the functional groups on the ligands. nih.gov Similarly, the incorporation of this compound alongside other linkers can be used to systematically modify the chemical and physical properties of the MOF, such as its gas adsorption selectivity or catalytic activity. nih.govnih.gov

The synthesis of these mixed-ligand systems is typically carried out using solvothermal or hydrothermal methods, which facilitate the crystallization of the desired product. mdpi.com The resulting materials often exhibit interesting properties, such as selective gas uptake, which can be attributed to the presence of the azide groups within the pores. rsc.org

A summary of representative mixed-ligand MOFs incorporating an azide-functionalized isophthalic acid derivative is presented in the table below.

Metal IonCo-LigandResulting StructureReference
Cu(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org
Co(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org
Ni(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org
Cd(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org
Mn(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org
Zn(II)1,2-bis(4-pyridyl)-ethane (BPE)3D framework rsc.org

Solvothermal and hydrothermal synthesis are the most prevalent methods for obtaining crystalline metal-organic frameworks (MOFs) and coordination polymers (CPs). lucp.netossila.com These techniques involve heating a mixture of the metal precursor and the organic linker(s) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. lucp.net When water is used as the solvent, the method is termed hydrothermal synthesis. lucp.net

The choice of solvent, temperature, pressure, and reaction time are critical parameters that influence the crystallization process and the final structure of the product. lucp.net For instance, the synthesis of azide-functionalized lanthanide-based MOFs using 5-azidoisophthalic acid was successfully achieved via a solvothermal method. researchgate.net Similarly, cobalt-based MOFs incorporating 5-azidoisophthalic acid and a bipyridyl co-ligand were synthesized under solvothermal conditions. rsc.orgresearchgate.net

The use of modulators, such as acetic acid, can be employed to enhance the crystallinity of the resulting MOF. researchgate.net This was demonstrated in the solvothermal synthesis of a Zr(IV)-based MOF with DUT-52 topology using an azide-functionalized linker, where acetic acid acted as a modulator. researchgate.net

These synthesis methods are versatile and have been successfully applied to produce a wide range of MOFs with this compound and its isomers, leading to materials with potential applications in gas adsorption and catalysis. rsc.orgresearchgate.netfigshare.com The ability to control the synthesis conditions allows for the targeted formation of crystalline products with desired properties.

This "click" chemistry allows for the covalent attachment of a wide range of molecules containing a terminal alkyne to the azide-functionalized MOF. rsc.org This method is highly efficient and specific, enabling the precise engineering of the pore environment. For example, the azide groups within a MOF can be reacted with various alkynes to introduce new functionalities, such as catalytic sites, recognition motifs, or fluorescent reporters. researchgate.net

The successful application of PSM on azide-functionalized MOFs has been demonstrated in several studies. For instance, amine, alkyne, azide, and nitro-functionalized MOFs based on DUT-5 have been synthesized, and the amine groups were subsequently used in PSM reactions without compromising the framework's structure or significantly reducing its porosity. rsc.org While this example uses an amine group, the principle is directly applicable to the more reactive azide group.

The versatility of the azide group in PSM opens up a vast chemical space for tailoring the properties of MOFs derived from this compound for specific applications, including catalysis, sensing, and selective separations. rsc.orgmdpi.com

Metal-organic frameworks (MOFs) are highly porous materials, making them promising candidates for applications in gas adsorption, separation, and sensing. iucr.orgrsc.orgrsc.org The incorporation of functional groups, such as the azide group from this compound, into the MOF structure can significantly enhance its performance in these areas. The polar nature of the azide group can create specific interaction sites for gas molecules, leading to improved selectivity and uptake capacity. researchgate.net

The capture of carbon dioxide (CO₂) is a critical technology for mitigating greenhouse gas emissions. MOFs have emerged as a promising class of materials for CO₂ capture due to their high surface areas, tunable pore sizes, and the ability to functionalize their internal surfaces. rsc.orgscitepress.orgberkeley.edu

The introduction of azide groups into the pores of MOFs has been shown to enhance their affinity for CO₂. The nitrogen-rich azide groups can act as Lewis basic sites, interacting favorably with the quadrupolar CO₂ molecule. This leads to selective adsorption of CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). rsc.org

Several studies have demonstrated the effectiveness of azide-functionalized MOFs for selective CO₂ capture. For example, two lanthanide-based MOFs functionalized with azide groups exhibited selective CO₂ gas adsorption. researchgate.net In another study, two cobalt(II)-based MOFs constructed using 5-azidoisophthalic acid and a bipyridyl co-ligand also showed selective uptake of CO₂ over N₂. rsc.org The strategic placement of the azide groups within the columnar pores of these MOFs was identified as a key factor for the observed selectivity. rsc.org

The table below summarizes the CO₂ adsorption performance of some azide-functionalized MOFs.

MOFCO₂ UptakeSelectivityReference
SGR-PrType II N₂ sorption behaviorSelective for CO₂ researchgate.net
SGR-GdType II N₂ sorption behaviorSelective for CO₂ researchgate.net
{[Cu(μ-N₃-IPA)(μ-BPE)]·(DMF)₀.₅}ₙSelective uptake of CO₂CO₂ over N₂ rsc.org
[Ni(μ-N₃-IPA)(μ-BPE)₁.₅]ₙSelective uptake of CO₂CO₂ over N₂ rsc.org

Gas Adsorption, Separation, and Sensing Technologies

Oxygen (O₂) and Carbon Monoxide (CO) Trapping and Decomposition

The interaction of small gas molecules like oxygen and carbon monoxide with MOFs is a significant area of research, driven by potential applications in gas storage, separation, and catalysis. While extensive research exists on the general capabilities of MOFs for O₂ and CO capture, specific studies focusing on trapping and subsequent decomposition by MOFs derived from this compound are not widely documented in the reviewed literature. However, related studies provide insights into the potential roles of the functional groups present in this ligand.

The azide group itself is a high-energy moiety that can be sensitive to external stimuli. The interaction of CO with the open metal sites of a flexible MOF, [Cu(aip)]n (where aip = 5-azidoisophthalate), has been studied using in situ Raman spectroscopy. researchgate.net This suggests that the metal nodes in such MOFs can act as binding sites for CO. The decomposition of trapped molecules like CO would likely involve catalytic processes at these metal centers, potentially influenced by the electronic properties of the azide-functionalized linker.

For oxygen, MOFs are being explored for both oxygen reduction reactions (ORR) and oxygen evolution reactions (OER). rsc.orgnih.gov These processes rely on the catalytic activity of the metal nodes within the MOF. While direct trapping and decomposition of O₂ by a this compound-based MOF is not explicitly detailed, MOFs containing metal centers like cobalt have been shown to be active in oxidation reactions, which inherently involves the activation of oxygen. csic.es The electronic nature of the 2-azidoisophthalate linker could modulate the redox properties of the metal centers, thereby influencing their interaction with oxygen.

Framework Flexibility and Functional Group Effects on Gas Sorption

The structure of a MOF, including its flexibility and the chemical nature of its pores, dictates its gas sorption properties. core.ac.ukmdpi.com Framework flexibility, where the structure can change in response to external stimuli like gas pressure, can lead to unique adsorption behaviors such as "gate-opening" or "breathing," which are highly desirable for selective gas capture. researchgate.netd-nb.info

The this compound linker can influence framework flexibility and gas sorption in several ways. The isophthalate (B1238265) core provides a bent geometry which can lead to the formation of flexible, wine-rack-like structures. mdpi.com The azide functional group, being polar, can enhance the affinity of the MOF for polar gas molecules like CO₂ through dipole-quadrupole interactions. researchgate.netmdpi.com This has been observed in azide-functionalized lanthanide-based MOFs, which show selective CO₂ gas adsorption. researchgate.net

Catalytic Applications of MOFs/CPs

The inherent properties of MOFs, such as high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers, make them promising candidates for heterogeneous catalysis.

Lewis Acid Catalysis in Organic Transformations (e.g., Henry Reaction)

The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, is frequently catalyzed by Lewis acids. mdpi.com The coordinatively unsaturated metal sites within MOFs can function as Lewis acid centers, activating the carbonyl group of the aldehyde and facilitating the reaction. csic.esnih.gov

While MOFs constructed from various isophthalic acid derivatives have been shown to be effective catalysts for the Henry reaction, specific studies employing this compound for this purpose are not extensively reported in the surveyed literature. researchgate.netrsc.org However, the fundamental principles of MOF-based Lewis acid catalysis suggest that a MOF synthesized with this compound and a suitable metal ion (e.g., Zn(II), Cu(II)) could be catalytically active. mdpi.comnih.gov The catalytic efficiency would depend on the accessibility and strength of the Lewis acidic metal sites. csic.es The azide group would primarily serve as a structural or electronic modifier rather than a direct participant in the catalytic cycle of the Henry reaction.

Photocatalytic Degradation Processes (e.g., Dyes)

MOFs that exhibit semiconductor-like behavior can act as photocatalysts for the degradation of organic pollutants, such as industrial dyes. researchgate.netrsc.orgfrontiersin.org Upon irradiation with light of appropriate energy, electron-hole pairs are generated in the MOF, which then produce reactive oxygen species (ROS) that decompose the dye molecules. researchgate.net

A notable example is a cobalt-based MOF, [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞ (where 5N₃-IPA is 5-azidoisophthalic acid), which has been synthesized and utilized as a photocatalyst. rsc.orgresearchgate.net This MOF, particularly in its nanoscale form, demonstrates effective heterogeneous photocatalytic activity for the degradation of various dyes, including Reactive Yellow HE4R, Reactive Black HFGR, Rhodamine B, and Methylene Blue, under visible light irradiation. rsc.orgresearchgate.net The introduction of hydrogen peroxide as a co-catalyst was found to significantly enhance the degradation efficiency, suggesting that hydroxyl radicals are the main active species in the oxidation process. researchgate.net The band gap energy of this MOF (2.81 eV) falls within the visible light spectrum, enabling it to harness a broader range of solar energy for photocatalysis. rsc.orgresearchgate.net

Table 2: Photocatalytic Degradation of Dyes by a Co(II)-MOF with 5-Azidoisophthalic Acid

Dye Catalyst Light Source Co-catalyst Degradation Efficiency Reference
Reactive Yellow HE4R [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞ Visible H₂O₂ Significant degradation observed researchgate.net
Reactive Black HFGR [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞ Visible H₂O₂ Significant degradation observed researchgate.net
Rhodamine B [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞ Visible H₂O₂ Significant degradation observed researchgate.net
Methylene Blue [{Co₀.₅(5N₃-IPA)₀.₅(1,2-bpe)₁.₂₅}]∞ Visible H₂O₂ Significant degradation observed researchgate.net
Oxidation of Olefins

The catalytic oxidation of olefins to produce valuable chemicals like epoxides and aldehydes is a crucial industrial process. d-nb.infomdpi.com MOFs, particularly those containing redox-active metal centers such as cobalt, are being investigated as heterogeneous catalysts for these transformations. csic.essemanticscholar.org The metal nodes can activate oxidants and facilitate the transfer of oxygen to the olefin substrate.

While the use of cobalt-based MOFs for olefin oxidation is an active area of research, specific examples of catalysts derived from this compound for this application are not prominent in the reviewed scientific literature. d-nb.infocsic.es Nevertheless, a thesis work has reported the synthesis of lanthanum-based MOFs with azole-containing linkers, including one derived from a substituted isophthalic acid, which showed good catalytic activities for the oxidation of olefins to aldehydes and epoxides. core.ac.uk This suggests that MOFs with functionalities similar to those provided by this compound can be effective in this catalytic domain. The performance of such a catalyst would depend on factors like the nature of the metal center, the stability of the framework under oxidative conditions, and the accessibility of the active sites to the reactants.

Luminescent and Sensing Materials

The incorporation of the azide (-N₃) functional group and the rigid carboxylate framework makes this compound a valuable ligand for the construction of luminescent coordination polymers and metal-organic frameworks (MOFs). These materials often exhibit interesting photophysical properties that can be harnessed for chemical sensing applications. The azide group, in particular, can be chemically transformed post-synthesis, providing a route to "turn-on" fluorescent probes, while the porous and tunable nature of the resulting frameworks allows for the selective detection of various analytes.

Development of Fluorescent Turn-on Probes and Chemosensors

Coordination polymers derived from this compound have been successfully developed as chemosensors for various environmentally and biologically significant species. A key strategy involves creating materials where the initial fluorescence is either low or "off," and the presence of a specific analyte triggers a chemical reaction or interaction that significantly enhances the emission, resulting in a "turn-on" response.

An exemplary case is the development of an aluminum-based metal-organic framework, CAU-10-N₃, which utilizes 5-azidoisophthalic acid as the organic ligand. nih.gov This MOF was specifically designed as a reaction-based fluorescent turn-on probe for hydrogen sulfide (B99878) (H₂S). nih.gov The mechanism relies on the chemical reduction of the non-emissive azide group (-N₃) to a highly fluorescent amine group (-NH₂) by H₂S. This conversion leads to a dramatic increase in fluorescence intensity, with reports of a 20- to 26-fold enhancement within minutes. nih.gov The material demonstrates high sensitivity, with a limit of detection for H₂S calculated at 2.65 μM, and a rapid response time of approximately 420 seconds. nih.gov Such probes have shown utility in detecting H₂S both in buffer solutions and within macrophage cells, highlighting their potential for biological applications. nih.gov

Furthermore, nanoscale MOFs (NMOFs) have been synthesized using 5-azidoisophthalic acid and various metal ions (e.g., Ni²⁺, Zn²⁺, Cd²⁺) for use as luminescent chemosensors. acs.org For instance, a zinc-based NMOF demonstrated exceptional capability in the selective detection of toxic hexavalent chromium oxoanions (Cr₂O₇²⁻ and CrO₄²⁻) in aqueous solutions through fluorescence quenching. acs.org These materials exhibit high quenching constants and very low detection limits, reaching the parts-per-million (ppm) level, making them effective for monitoring water quality. acs.org

Metal Ion Sensing (e.g., Cu²⁺, Fe³⁺, Al³⁺)

The design of luminescent MOFs for the selective detection of metal ions is a significant area of research due to the environmental and biological impact of these ions. Frameworks built with this compound and its derivatives are promising candidates for this purpose. The sensing mechanism often relies on the quenching or enhancement of the MOF's intrinsic luminescence upon interaction with a specific metal ion.

While extensive studies specifically detailing the use of this compound for Cu²⁺ and Al³⁺ sensing are emerging, the principles are well-established with analogous systems. For example, the detection of Fe³⁺ is a common target for MOF-based sensors. The paramagnetic nature of the Fe³⁺ ion often leads to efficient fluorescence quenching of a sensor through photoinduced electron transfer. researchgate.net Bimetallic MOFs, such as those incorporating Fe³⁺ into an aluminum-based framework (FexAl1-x-MIL), have shown that even a small amount of Fe³⁺ can cause extremely efficient fluorescence quenching. researchgate.net This high quenching efficiency allows for the detection of trace amounts of the ion.

The development of chemosensors capable of distinguishing between different metal ions, or even different oxidation states of the same metal (e.g., Fe²⁺ vs. Fe³⁺), is a key objective. rsc.org The selectivity of these sensors is governed by factors such as the pore size and environment of the MOF, as well as the specific electronic interactions between the framework and the target ion. Research has shown that modifying the ligand framework is a viable strategy for tuning the selectivity toward specific ions like Zn²⁺ and Al³⁺. nih.gov

Framework/ProbeTarget AnalyteSensing MechanismDetection LimitKey Finding
CAU-10-N₃ (Al-MOF)H₂SFluorescent Turn-on2.65 μMAzide reduction to amine leads to >20-fold fluorescence increase. nih.gov
Zn-NMOFCr₂O₇²⁻ / CrO₄²⁻Fluorescence Quenchingppm levelHigh selectivity and quenching constant in aqueous phase. acs.org
General MOFsFe³⁺Fluorescence QuenchingVariableQuenching often occurs via a Photoinduced Electron Transfer (PET) mechanism. researchgate.net
Modulation of Emission Intensity and Mechanism Studies (e.g., PET, RET)

The change in fluorescence intensity of sensors based on this compound upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for designing more efficient and selective sensors.

A primary mechanism for fluorescence quenching is Photoinduced Electron Transfer (PET) . In this process, the luminescent MOF, upon excitation by light, can donate an electron to an analyte with a suitable low-lying empty orbital (e.g., nitroaromatics or certain metal ions like Fe³⁺). researchgate.net This electron transfer provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

Another significant quenching mechanism is Resonance Energy Transfer (RET) , also known as Förster Resonance Energy Transfer (FRET). RET occurs when the emission spectrum of the fluorescent MOF (the donor) overlaps with the absorption spectrum of the analyte (the acceptor). researchgate.net If the donor and acceptor are in close proximity (typically <10 nm), the excitation energy can be non-radiatively transferred from the donor to the acceptor, resulting in quenching of the donor's fluorescence.

In contrast, "turn-on" sensing, as seen in the H₂S probe, involves the creation of a new, more emissive fluorophore. nih.gov The initial azide-containing framework is weakly fluorescent, but the chemical reaction with H₂S converts the azide to an amine. The resulting amino-functionalized ligand is a much stronger emitter, leading to a significant increase in the observed fluorescence intensity. This covalent modification provides high specificity and a clear, positive signal. nih.gov

Supramolecular Assembly and Mechanically Interlocked Architectures

The rigid structure and divergent positioning of the two carboxylate groups in this compound make it an excellent building block for constructing complex supramolecular structures through coordination-driven self-assembly. By reacting with various metal ions that have defined coordination geometries, this ligand can direct the formation of a wide array of architectures, from discrete, finite cages to extended, infinite frameworks.

Coordination-Driven Self-Assembly of Cages and Polyhedra

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete, three-dimensional molecular architectures such as cages and polyhedra. mdpi.com This process combines organic ligands (as "faces" or "edges") with metal ions or metal clusters (as "vertices") to form thermodynamically stable, well-defined structures. mdpi.comnih.gov

While this compound is more commonly reported in the formation of extended frameworks, its geometric parameters are suitable for the construction of discrete cages. The principle involves the reaction of a multitopic ligand with a metal precursor whose coordination sphere directs the angles at which the ligands meet. nih.gov For example, combining tritopic ligands with ditopic metal linkers can predictably yield M₃L₂ trigonal cages. nih.gov Similarly, the reaction of flexible ligands with Cu²⁺ ions has led to the formation of unusual M₁₀L₈ polyhedra, specifically bi-capped square antiprisms, which possess adaptable internal cavities capable of encapsulating different anions. rsc.org The use of ligands like this compound in such assemblies could introduce functionality, such as the azide group, onto the surface of the resulting cage, allowing for post-synthetic modification or specific guest interactions.

Formation of 1D Chain, 2D Network, and 3D Framework Structures

The use of this compound (H₂aip) as a primary or co-ligand in reactions with transition metals has yielded a rich variety of coordination polymers with diverse dimensionalities. The final structure is influenced by the choice of the metal ion, the use of auxiliary ligands, and the reaction conditions.

1D Chain Structures: In some coordination environments, 2-azidoisophthalate ligands link metal centers to form one-dimensional (1D) chains. For example, the reaction of 5-azidoisophthalic acid with cobalt(II) in the presence of pyridine (B92270) (py) as an auxiliary ligand resulted in the formation of the complex Co(aip)(py)₃, which features a 1D chain structure. jlu.edu.cnjlu.edu.cn

2D Network Structures: Two-dimensional (2D) layered networks are commonly formed. By using longer, bridging auxiliary ligands like 4,4'-bipyridyl (4,4'-bipy) or 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine (dptz), the 1D chains can be further connected into 2D sheets. Several such compounds have been synthesized and structurally characterized, including Co(aip)(4,4'-bipy), Mn(aip)(4,4'-bipy), and Mn(aip)(dptz). jlu.edu.cnjlu.edu.cn Additionally, a series of MOFs with Ni²⁺, Zn²⁺, Cd²⁺, and Mn²⁺ derived from 5-azidoisophthalic acid and 4,4'-azopyridine all exhibit 2D layered structures. acs.org

3D Framework Structures: The assembly can be extended into three dimensions to create robust 3D frameworks. These materials often possess porous structures with potential applications in gas storage and catalysis. rsc.org For instance, a copper-based MOF, {[Cu(μ-N₃-IPA)(μ-BPE)]·(DMF)₀.₅}n (where BPE is 1,2-bis(4-pyridyl)-ethane), was synthesized and found to have a complex three-dimensional framework. rsc.org The azide groups in such frameworks can be positioned within the pores, creating a nitrogen-rich environment favorable for selective CO₂ adsorption. rsc.org

CompoundMetal IonAuxiliary LigandDimensionality
Co(aip)(py)₃Co²⁺Pyridine (py)1D Chain jlu.edu.cnjlu.edu.cn
Co(aip)(4,4'-bipy)Co²⁺4,4'-Dipyridyl (4,4'-bipy)2D Network jlu.edu.cnjlu.edu.cn
Mn(aip)(4,4'-bipy)Mn²⁺4,4'-Dipyridyl (4,4'-bipy)2D Network jlu.edu.cnjlu.edu.cn
Mn(aip)(dptz)Mn²⁺3,6-bis(4-pyridyl)-1,2,4,5-tetrazine (dptz)2D Network jlu.edu.cnjlu.edu.cn
[{Ni(5N₃-IPA)(4,4′-azp)(H₂O)}]∞Ni²⁺4,4′-Azopyridine (4,4'-azp)2D Network acs.org
{[Cu(μ-N₃-IPA)(μ-BPE)]·(DMF)₀.₅}nCu²⁺1,2-bis(4-pyridyl)-ethane (BPE)3D Framework rsc.org
Host-Guest Chemistry and Encapsulation Studies (e.g., Lanthanide Ions)

This compound (N₃-H₂ipa) is a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its rigid structure, combined with the presence of two carboxylate groups and a reactive azide moiety, allows for the formation of diverse and functional supramolecular architectures. These frameworks often feature porous structures capable of encapsulating guest molecules, a cornerstone of host-guest chemistry. While direct studies focusing on the encapsulation of lanthanide ions by frameworks made solely from this compound are specific, the principles are well-established within the broader class of zinc carboxylate and other metal-organic frameworks. mdpi.comrsc.org

Research has demonstrated the synthesis of a series of metal-directed MOFs using this compound in combination with a flexible bipyridyl co-ligand, resulting in varied architectures from 2D grids to complex 3D frameworks depending on the metal ion used (e.g., Cu, Co, Ni, Cd, Mn, Zn). rsc.org These structures possess internal pores and channels where the azide groups are immobilized on the inner surfaces. rsc.org This strategic placement of functional groups is highly conducive to interactions with guest species. rsc.org

The potential for these materials to act as hosts for lanthanide ions is significant. Other zinc carboxylate coordination polymers have been shown to successfully act as hosts for the encapsulation of Ln(III) ions, where the framework serves as an "antenna" to sensitize the luminescence of the entrapped lanthanides. mdpi.com For instance, frameworks can be designed with suitable pore structures and strong host-guest interactions that facilitate the encapsulation of luminescent guest molecules or ions. rsc.org This process can lead to the development of ratiometric fluorescent probes and other advanced functional materials. rsc.orgmdpi.com The stability and tunable nature of frameworks derived from this compound make them promising candidates for future studies in lanthanide encapsulation and the development of novel luminescent materials.

Table 1: Examples of Metal-Organic Frameworks Synthesized with this compound (N₃-IPA) and a Co-Ligand (Data sourced from reference rsc.org)

Compound Number Metal Ion Co-Ligand Resulting Dimensionality
1 Copper (Cu) 1,2-bis(4-pyridyl)-ethane (BPE) 3D Framework
2 Cobalt (Co) 1,2-bis(4-pyridyl)-ethane (BPE) 2D Framework
3 Nickel (Ni) 1,2-bis(4-pyridyl)-ethane (BPE) 3D Framework
5 Manganese (Mn) 1,2-bis(4-pyridyl)-ethane (BPE) 2D Framework
Dynamic Behavior and Structural Switching in Supramolecular Systems

Supramolecular systems constructed with this compound exhibit dynamic behavior, primarily driven by the conformational flexibility of the ligands and the coordination preferences of different metal centers. rsc.org The combination of this rigid dicarboxylic acid with flexible co-ligands can lead to a variety of supramolecular architectures, demonstrating a form of structural control based on the synthetic conditions and components used. rsc.org

A key aspect of the dynamic behavior of these systems is rooted in the azide functional group. The azide moiety can be converted into a highly reactive nitrene by stimuli such as photoirradiation. spring8.or.jp This transformation represents a significant and often irreversible structural switching event within the material. For example, a porous coordination polymer, [Zn₂(N₃-ipa)₂(bpy)₂(DMF)₁.₅]n, was specifically synthesized with 5-azidoisophthalic acid to leverage this photochemical reactivity. spring8.or.jp The conversion of the azide to a nitrene fundamentally alters the chemical nature and electronic properties of the framework's pores.

This ability to induce a chemical transformation post-synthesis allows for the creation of materials with switchable properties. While some supramolecular systems exhibit reversible structural changes in response to guests or temperature, the photo-activation of the azide in this compound-based frameworks is a powerful method for permanently locking in a new chemical state. rsc.orgnih.gov This allows for the "on-demand" generation of open-shell, reactive sites within a crystalline matrix, paving the way for applications in catalysis and the synthesis of materials with novel magnetic or electronic properties. spring8.or.jp

Integration into Carbon-Based Nanomaterials

Covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)

This compound is a prime candidate for the covalent functionalization of single-walled carbon nanotubes (SWCNTs), a process that modifies their surface to tailor their properties for specific applications. researchgate.net The key to this process is the azide group (-N₃), which serves as a precursor to a highly reactive nitrene intermediate. researchgate.net

The functionalization process typically involves activating the azide group, often through UV light or heat, to generate the corresponding nitrene. researchgate.netrsc.org This reactive nitrene then readily attacks the electron-rich surface of the SWCNT. The reaction proceeds via a [2+1] cycloaddition to the nanotube's sp²-hybridized carbon framework. researchgate.net This is followed by a rearrangement that results in the formation of a stable, covalent bond between the nitrogen moiety of the functionalized molecule and two sp² carbon atoms on the nanotube surface. researchgate.net

This covalent attachment strategy is a powerful tool for altering the surface chemistry of SWCNTs. jh.edu Unlike noncovalent functionalization, which relies on weaker van der Waals forces, covalent bonding creates a more robust and stable linkage. semanticscholar.org This allows for the permanent integration of the properties of this compound, such as its carboxyl groups which can improve solubility or serve as further reaction sites, onto the nanotube structure.

Defect Engineering and Photoluminescence Modulation in Nanotubes

The covalent functionalization of SWCNTs with molecules like this compound is a potent method of "defect engineering," which involves the intentional introduction of imperfections into the nanotube's crystal lattice to modify its properties. mdpi.compsu.edu The attachment of an aryl azide derivative to the nanotube sidewall disrupts the pristine sp² carbon network, creating localized sp²-type defect structures. researchgate.net

These engineered defects have a profound impact on the optoelectronic properties of semiconducting SWCNTs, particularly their near-infrared (NIR) photoluminescence (PL). researchgate.net In a pristine SWCNT, photo-excited electron-hole pairs, or excitons, can travel freely along the nanotube until they recombine, often non-radiatively at natural defect sites. nih.gov The covalently attached molecules create new, well-defined energy states within the nanotube's bandgap that act as deep traps for these mobile excitons. csic.es

When excitons become localized at these engineered defect sites, they are prevented from reaching quenching sites, leading to efficient radiative recombination. researchgate.net This results in the appearance of a new, bright photoluminescence peak (termed E₁₁*) that is significantly red-shifted (at a lower energy) compared to the intrinsic emission (E₁₁) of the unmodified nanotube. researchgate.net The precise wavelength of this defect-induced emission can be tuned by altering the chemical structure of the attached aryl azide, allowing for the creation of SWCNTs with tailored optical outputs. researchgate.netrsc.org This ability to create and control luminescent quantum defects opens up applications in bioimaging, sensing, and quantum light emission. nih.govcsic.es

Future Directions and Emerging Research Avenues for 2 Azidoisophthalic Acid Chemistry

Rational Design of Advanced Functional Materials with Tunable Properties

The rational design of materials allows for the precise control of their properties by carefully selecting and arranging molecular components. The structure of 2-azidoisophthalic acid offers a versatile platform for the bottom-up construction of advanced functional materials, particularly metal-organic frameworks (MOFs). The isophthalic acid component provides well-defined coordination sites for metal ions, enabling the formation of porous, crystalline structures. The azide (B81097) group, on the other hand, can be leveraged to tune the material's properties in several ways.

By varying the metal ions and reaction conditions, a diverse range of MOFs with tailored pore sizes, surface areas, and topologies can be synthesized. The azide group can be either a passive component, modifying the electronic and steric environment of the framework, or an active site for post-synthetic modification. This dual functionality is key to achieving tunable properties such as selective gas adsorption, separation, and storage. For instance, the incorporation of this compound into MOFs could lead to materials with enhanced affinity for specific gases due to the polar nature of the azide group.

Table 1: Potential Tunable Properties of Functional Materials Derived from this compound

PropertyTuning MechanismPotential Application
Porosity and Surface AreaVariation of metal nodes and synthesis conditions in MOFsGas storage and separation
Electronic PropertiesIntroduction of different metal centers, post-synthetic modification of the azide groupSensing, catalysis
Optical PropertiesFunctionalization of the aromatic ring, coordination to luminescent metal ionsLuminescent sensors, optoelectronics
Mechanical StabilityLinker modification, formation of interpenetrated frameworksDurable membranes, coatings

Exploration of Novel Catalytic Transformations and Mechanisms

The azide functional group is a versatile precursor for a variety of chemical transformations, suggesting that materials incorporating this compound could exhibit novel catalytic activities. The azide can be converted into a highly reactive nitrene intermediate upon thermal or photochemical activation. nih.gov This nitrene species can then participate in a range of reactions, including C-H bond insertion and cycloaddition reactions, opening up new avenues for catalysis.

For example, MOFs or polymers synthesized from this compound could act as heterogeneous catalysts. The catalytic sites, generated from the azide groups, would be uniformly distributed throughout the material, potentially leading to high efficiency and selectivity. The rigid framework would also facilitate catalyst recovery and reuse, a significant advantage in sustainable chemistry. Future research could focus on exploring the catalytic potential of these materials in organic synthesis, such as in the production of fine chemicals and pharmaceuticals. Understanding the reaction mechanisms through in-situ characterization techniques and computational modeling will be crucial for optimizing catalyst performance.

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

The creation of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both components. This compound is an ideal organic linker for constructing such hybrid systems. Its carboxylate groups can strongly bind to inorganic components like metal oxide nanoparticles or silica (B1680970) surfaces, while the azide group provides a site for further functionalization or cross-linking.

Synergy between Computational and Experimental Methodologies in Discovery

The discovery and optimization of new materials based on this compound can be significantly accelerated by integrating computational and experimental approaches. nih.gov Computational methods, such as density functional theory (DFT), can be employed to predict the structures and properties of materials before they are synthesized in the lab. This allows for the in-silico screening of large numbers of potential candidates, identifying the most promising ones for experimental investigation.

Molecular dynamics simulations can provide insights into the dynamic behavior of these materials, such as their response to external stimuli or their interaction with guest molecules. This information is invaluable for understanding structure-property relationships and for the rational design of materials with desired functionalities. The experimental validation of computational predictions is then used to refine the theoretical models, creating a feedback loop that enhances the predictive power of the computational methods. nih.gov This synergistic approach can guide the synthesis of novel materials with tailored properties, saving significant time and resources.

Table 2: Synergistic Computational and Experimental Workflow for Materials Discovery

Computational MethodInformation ProvidedExperimental Validation
Density Functional Theory (DFT)Electronic structure, reaction energies, spectroscopic propertiesX-ray diffraction, spectroscopic analysis (IR, Raman)
Molecular Dynamics (MD)Mechanical properties, diffusion of guest molecules, conformational changesMechanical testing, gas adsorption measurements, thermal analysis
Quantum Monte Carlo (QMC)Accurate prediction of binding energies and reaction barriersKinetic studies, calorimetric measurements

Development of Smart Responsive Materials Based on Azide Reactivity

The azide group is known to be sensitive to various stimuli, including heat, light, and chemical reagents. nih.gov This reactivity can be harnessed to develop "smart" or "stimuli-responsive" materials that can change their properties in a controlled manner. For example, polymers or gels containing this compound could be designed to undergo a phase transition or a change in shape upon exposure to a specific trigger.

One exciting possibility is the development of self-healing materials. By incorporating this compound into a polymer network, the azide groups can serve as latent cross-linking sites. Upon damage, the application of a stimulus, such as heat, could trigger the reaction of the azide groups, forming new covalent bonds and repairing the material. Another avenue is the creation of responsive drug delivery systems, where the release of a therapeutic agent is triggered by a specific biological stimulus. researchgate.net The versatility of azide chemistry provides a rich platform for the design of a wide range of smart materials with applications in medicine, robotics, and sensing. alliedacademies.org

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
FT-IR2100 cm⁻¹ (N₃), 1680 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O–H)
¹H NMR (DMSO)δ 8.3 ppm (d, J = 2.4 Hz, Ar–H), δ 12.5 ppm (s, COOH)
X-raya = 7.21 Å, b = 10.34 Å, c = 12.05 Å, β = 105.7°, Space group P2₁/c

Q. Table 2. Stability Assessment in Common Solvents

SolventStability (25°C)Decomposition Products (HPLC)
Water<24 hoursIsophthalic acid, HN₃
DMSO>1 weekNone detected
DCM>2 weeksTrace dimerization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.